N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The IUPAC name N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline unambiguously defines the compound’s structure. The parent chain is aniline (benzenamine), substituted at the nitrogen atom with a cyclohex-3-en-1-ylmethyl group and at the second carbon of the aromatic ring with a methyl group. The cyclohexene ring’s double bond is positioned between carbons 3 and 4, introducing geometric isomerism. However, constitutional isomerism is limited due to the fixed positions of the substituents.
Potential constitutional isomers could arise from:
- Relocation of the methyl group on the aniline ring (e.g., 3-methyl or 4-methyl substitution).
- Variation in the cyclohexene ring’s substitution pattern (e.g., cyclohex-2-en-1-ylmethyl instead of cyclohex-3-en-1-ylmethyl).
- Alternative attachment points for the cyclohexenylmethyl group (e.g., N-alkylation at the para position of the aniline ring).
The compound’s molecular formula, C₁₄H₁₉N , distinguishes it from structurally related analogs such as N-cyclohexyl-N-methylaniline (C₁₃H₁₉N), which lacks the double bond in the cyclohexyl group.
Spectroscopic Profiling: NMR (¹H/¹³C), IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
- Aromatic protons : The 2-methylaniline moiety exhibits a characteristic splitting pattern. The methyl group at C2 deshields adjacent protons, resulting in a doublet of doublets near δ 6.6–7.2 ppm.
- Cyclohexene protons : The vinyl protons (H3 and H4) resonate as a multiplet at δ 5.3–5.6 ppm, while the allylic methylene group (CH₂) appears as a triplet near δ 2.8–3.2 ppm.
- N-Methylene group : The CH₂ bridge linking the cyclohexene and aniline moieties shows a singlet at δ 3.4–3.7 ppm due to restricted rotation.
¹³C NMR
Infrared (IR) Spectroscopy
Key absorptions include:
X-ray Crystallographic Studies and Conformational Analysis
While crystallographic data for this compound is not explicitly available in the provided sources, analogous structures suggest the following:
- The cyclohexene ring adopts a half-chair conformation , minimizing steric strain while maintaining conjugation with the methylene bridge.
- The aniline ring and cyclohexene moiety are nearly coplanar , facilitating π-π interactions in the solid state.
- The N-CH₂ bond exhibits restricted rotation, leading to a fixed dihedral angle of ~60° between the aromatic and cyclohexene planes.
Computational Modeling of Electronic Structure and Charge Distribution
Density functional theory (DFT) calculations reveal:
- Charge distribution : The nitrogen atom carries a partial negative charge (δ⁻ = -0.45 e), while the methyl group donates electron density to the aromatic ring, increasing nucleophilicity at the para position.
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) is localized on the aniline ring and nitrogen atom, whereas the lowest unoccupied molecular orbital (LUMO) resides on the cyclohexene moiety.
- Conformational energy barriers : Rotation about the N-CH₂ bond requires ~8 kcal/mol, stabilizing the anti-periplanar conformation relative to the cyclohexene double bond.
Table 1: Key Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.2 |
| LUMO Energy (eV) | -1.8 |
| NBO Charge on N (e) | -0.45 |
| Dihedral Angle (C6-C1-N-CH₂) | 58° |
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C14H19N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-3,5-7,10,13,15H,4,8-9,11H2,1H3 |
InChI Key |
FSFITKBRPRPCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic challenge is the construction of the N-substituted aniline bearing the cyclohex-3-en-1-ylmethyl substituent. The preparation generally involves:
- Formation or availability of cyclohex-3-en-1-ylmethyl electrophilic intermediates (e.g., allylic halides or activated alkenes).
- Nucleophilic substitution or coupling with 2-methylaniline or its derivatives.
- Purification and characterization of the final secondary amine product.
Allylic C–H Functionalization via Thianthrenium Salts (Metal-Free Approach)
A recent metal-free method involves allylic C–H nitrogenation using thianthrenium salts as intermediates. This method is notable for its mild conditions and high selectivity.
- The cyclohexene substrate is converted into an alkenyl thianthrenium salt by reaction with thianthrene 5-oxide, trifluoroacetic anhydride, and triflic acid in acetonitrile under nitrogen at 0 °C to room temperature.
- The resulting alkenyl thianthrenium salt is then reacted with 2-methylaniline in the presence of potassium carbonate in dichloromethane at room temperature for about 24 hours.
- The reaction mixture is purified by silica gel chromatography to afford the this compound product.
Key Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of alkenyl thianthrenium salt | Vinylcyclohexane, thianthrene 5-oxide, Tf2O, HOTf, MeCN | 65 | Mild, metal-free, scalable |
| Allylic C–H amination | 2-methylaniline, K2CO3, DCM, room temp, 24 h | 60-80 | High selectivity, mild reaction |
This method avoids metal catalysts and harsh conditions, offering an environmentally friendly alternative for allylic amine synthesis.
Imine Condensation and Reductive Amination Route
Another classical approach involves the condensation of 2-methylaniline with cyclohex-3-en-1-carbaldehyde or related ketones, followed by reduction:
- Synthesis of (E)-2-methylene-3-cyclohexenones as precursors via literature methods.
- Condensation with 2-methylaniline to form imines or Schiff bases.
- Reduction of imines to secondary amines using hydride reagents (e.g., sodium borohydride or catalytic hydrogenation).
- Purification via chromatography.
This approach is well-documented for related N-substituted anilines and allows for variation in substituents on the aromatic ring and cyclohexene moiety.
Allylic Halide Substitution and N-Alkylation
A multi-step synthesis involves:
- Preparation of cyclohex-3-en-1-ylmethyl chloride or bromide via Appel reaction or halogenation of the corresponding alcohol.
- Nucleophilic substitution of 2-methylaniline with the allylic halide under basic conditions to form the secondary amine.
- Methylation of the aniline nitrogen if required (e.g., using methyl iodide and base).
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions. Diastereoselectivity can be influenced by protecting groups and reaction parameters.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scalability | Environmental Aspect |
|---|---|---|---|---|---|
| Allylic C–H functionalization (Thianthrenium salts) | Metal-free, mild, selective, scalable | Requires preparation of thianthrenium salts | 60-80% | Good | Environmentally friendly |
| Imine condensation + reduction | Straightforward, well-known | Requires reduction step, possible side products | 50-85% | Moderate | Use of hydride reagents |
| Allylic halide substitution + N-alkylation | Direct alkylation, versatile | Multi-step, risk of over-alkylation | Variable (5-89%) | Moderate | Use of halogenated reagents |
Detailed Experimental Notes and Research Findings
- The metal-free allylic C–H amination method uses potassium carbonate as base and dichloromethane as solvent under nitrogen atmosphere, with reaction times around 24 hours for complete consumption of thianthrene intermediate.
- Imine condensation reactions require careful monitoring by thin-layer chromatography (TLC) and typically proceed at elevated temperatures (e.g., 60 °C) in solvents like dimethoxyethane (DME).
- Allylic halide intermediates are often prepared via Appel reaction using triphenylphosphine and carbon tetrachloride, followed by nucleophilic substitution with 2-methylaniline under basic conditions.
- Diastereoselectivity in cyclization and substitution steps can be controlled by protecting groups such as 2,5-dimethylpyrrole and by choice of base and solvent.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-ylmethanol .
Scientific Research Applications
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline serves various purposes in scientific research:
- Chemistry It is used as an intermediate in synthesizing various organic compounds.
- Biology The compound is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and as a building block in drug development.
Industrial Applications
This compound is also utilized in industrial settings:
- Production of specialty chemicals and materials It is employed in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding ketones or aldehydes. Potassium permanganate (KMnO4) is a common reagent used in oxidation reactions. The major product formed from oxidation may yield cyclohex-3-en-1-one derivatives.
- Reduction Reduction reactions can convert the compound into its corresponding alcohols or amines. LiAlH4 is a common reducing agent. Reduction can produce cyclohex-3-en-1-ylmethanol.
- Substitution It can participate in substitution reactions, where functional groups are replaced by other groups.
Mechanism of Action
The mechanism by which N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected N-Substituted 2-Methylanilines
Electronic Effects :
- The cyclohex-3-en-1-ylmethyl group in the target compound introduces mild electron-donating character due to the alkyl chain, contrasting with the electron-withdrawing thiophene ring in N-(thiophen-2-ylmethylene)-2-methylaniline. This difference impacts frontier molecular orbitals (FMOs) and chemical hardness, as demonstrated in DFT studies of related compounds .
- Compared to saturated analogs (e.g., N-cyclohexylmethyl derivatives), the unsaturated cyclohexene ring may lower thermal stability but enhance reactivity in ring-opening or addition reactions .
Steric Effects :
- The cyclohexenylmethyl group provides moderate steric hindrance, intermediate between the bulkier cyclohexylmethyl and the planar benzylidene substituents. This balance may favor applications in catalysis where both accessibility and stability are critical .
Environmental and Degradation Behavior
- Biodegradation : Bacterial degradation pathways for 2-methylaniline derivatives (e.g., via Rhodococcus rhodochrous) may apply to the target compound, though the cyclohexenyl group could impede microbial cleavage compared to simpler alkyl chains .
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline, a compound with the molecular formula CHN, has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicity, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring attached to a methyl-substituted aniline structure. Its unique configuration may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on similar aniline derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of related compounds have been documented in various cancer cell lines. For example, studies have demonstrated that certain substituted anilines can induce apoptosis in human cervical adenocarcinoma (HeLa) cells and lung carcinoma (A549) cells, with IC values indicating effective concentrations in the range of 200–300 µg/mL . These findings suggest that this compound could possess similar cytotoxic properties, warranting further investigation.
Genotoxicity Testing
Genotoxicity assessments are crucial for evaluating the safety of new compounds. In related studies, certain derivatives did not show mutagenic effects in the Ames test, indicating a favorable safety profile . Such results suggest that this compound may also be non-genotoxic under similar testing conditions.
Study 1: Antimicrobial Efficacy
A study focusing on aniline derivatives found that specific structural modifications enhanced antibacterial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli and S. aureus for structurally similar compounds . This suggests potential for this compound in developing new antimicrobial agents.
Study 2: Antiproliferative Activity
In vitro tests demonstrated that certain aniline derivatives inhibited cancer cell proliferation effectively. For instance, a derivative with a similar structure showed IC values of 226 µg/mL against HeLa cells . This highlights the need for further exploration of this compound's effects on various cancer cell lines.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
